Her2-IN-13 Enzymatic HER2 Potency Compared to Lapatinib, Neratinib, and Tucatinib
Her2-IN-13 exhibits an HER2 enzymatic IC50 of 8 nM [1], placing it in the same nanomolar potency tier as tucatinib (8 nM) and lapatinib (9 nM), while demonstrating measurably higher potency than neratinib (59 nM) under comparable enzymatic assay conditions [2]. This potency difference is relevant for studies where target engagement efficiency is a critical variable.
| Evidence Dimension | HER2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | Tucatinib: 8 nM; Lapatinib: 9 nM; Neratinib: 59 nM |
| Quantified Difference | Equivalent to tucatinib (±0%); 11% more potent than lapatinib; 7.4-fold more potent than neratinib |
| Conditions | Biochemical enzymatic assay; ATP concentration not standardized across studies |
Why This Matters
This potency tiering enables researchers to select Her2-IN-13 over neratinib when higher target affinity is required, or as a non-clinical alternative to tucatinib when procurement cost or availability favors the research tool compound.
- [1] MedChemExpress. HER2-IN-13 (Compound 33) Technical Datasheet. HY-153557. View Source
- [2] Khan M, et al. Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors. Br J Cancer. 2021;124(2): Table 3. View Source
